CHIR 98024

Content Navigation

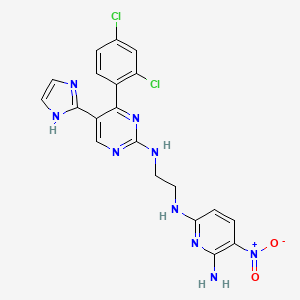

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CHIR 98024 (CAS 556813-39-9) is a highly selective, cell-permeable aminopyrimidine derivative that functions as a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3) . While the GSK-3 inhibitor market is heavily populated by legacy inorganic compounds like lithium chloride and stem-cell-optimized analogs like CHIR-99021, CHIR 98024 is specifically procured for its distinct pharmacological profile, featuring an EC50 of 0.2566 μM . Manufactured to >99% HPLC purity, it is engineered for high reproducibility in sensitive in vitro models [1]. This compound is primarily selected by researchers and industrial buyers who require precise modulation of the Wnt/β-catenin and PI3K/Akt/mTOR pathways without the confounding off-target kinome liabilities or formulation instabilities associated with lower-grade kinase inhibitors[REFS-1, REFS-2].

Substituting CHIR 98024 with generic GSK-3 inhibitors (such as LiCl, BIO, or standard-grade aminopyrimidines) introduces severe risks to assay reproducibility and cell viability . While broad-spectrum inhibitors like BIO often exhibit high cross-reactivity with cyclin-dependent kinases (CDKs), leading to unintended cell cycle arrest, CHIR 98024 is structurally optimized to distinguish GSK-3 from closely related homologs such as Cdc2 and ERK2 . Furthermore, attempting to use crude or lower-purity batches (<95%) of related aminopyrimidines can result in rapid precipitation in culture media and the introduction of synthesis byproducts that degrade sensitive primary cells. Procuring >99% pure CHIR 98024 ensures consistent DMSO solubility and reliable long-term storage, preventing the batch-to-batch variability that frequently causes failure in extended metabolic or epigenetic differentiation protocols .

Cellular Potency vs. Legacy Inorganic Baselines

In cell-based signaling assays, CHIR 98024 demonstrates an EC50 of 0.2566 μM for GSK-3 inhibition. In contrast, legacy inorganic inhibitors like Lithium Chloride (LiCl) require millimolar concentrations (typically 1-10 mM) to achieve comparable pathway activation .

| Evidence Dimension | Cellular GSK-3 inhibition (EC50) |

| Target Compound Data | 0.2566 μM |

| Comparator Or Baseline | Lithium Chloride (LiCl) at >1000 μM |

| Quantified Difference | >3,800-fold higher potency for CHIR 98024 |

| Conditions | Cell-based Wnt/β-catenin signaling assays |

Allows for nanomolar-to-low-micromolar dosing regimens, completely avoiding the severe osmotic stress and broad cytotoxicity caused by millimolar lithium treatments.

Kinome Selectivity and Off-Target Avoidance

CHIR 98024 is structurally engineered to maintain high selectivity for GSK-3 over its closest kinome homologs, specifically distinguishing it from Cdc2 (CDK1) and ERK2 . Broad-spectrum alternatives like BIO (6-bromoindirubin-3'-oxime) frequently exhibit significant cross-reactivity with CDKs at sub-micromolar concentrations, confounding experimental results .

| Evidence Dimension | Off-target kinase cross-reactivity |

| Target Compound Data | Maintains selectivity against Cdc2 and ERK2 |

| Comparator Or Baseline | BIO (High cross-reactivity with CDKs) |

| Quantified Difference | Prevention of unintended cell cycle arrest associated with off-target CDK inhibition |

| Conditions | Kinome profiling and cell cycle progression assays |

Ensures that observed phenotypic changes are strictly driven by GSK-3 inhibition rather than off-target cell cycle interference.

Formulation Stability and Long-Term Storage

High-purity CHIR 98024 (>99% HPLC) exhibits high chemical stability when formulated in standard laboratory solvents. Stock solutions prepared in DMSO remain stable for up to 6 months when stored at -80°C, and up to 1 month at -20°C, without significant product inactivation or precipitation . Lower-purity generic analogs are prone to rapid degradation and precipitation upon repeated freeze-thaw cycles .

| Evidence Dimension | Stock solution viability |

| Target Compound Data | Stable for 6 months at -80°C in DMSO |

| Comparator Or Baseline | Lower-purity generic analogs (<95%) (Prone to precipitation and degradation) |

| Quantified Difference | Extended shelf-life and consistent molarity over 6 months |

| Conditions | DMSO stock formulation and freeze-thaw cycling |

Guarantees consistent dosing and prevents assay failure in long-term differentiation studies requiring repeated compound administration.

Purity-Linked Usability in Sensitive Assays

Procuring CHIR 98024 at >99% HPLC purity is critical for advanced applications such as epigenetic studies and cancer research[1]. Standard-grade inhibitors often contain trace heavy metals or synthesis byproducts that induce premature apoptosis in sensitive cell lines. The >99% purity profile of CHIR 98024 ensures that vehicle-treated controls remain viable and that the compound can be utilized reliably across high-throughput screening platforms [1].

| Evidence Dimension | Minimum guaranteed purity |

| Target Compound Data | >99% HPLC purity |

| Comparator Or Baseline | Standard-grade chemical probes (<95% purity) |

| Quantified Difference | Elimination of trace impurities that cause baseline cytotoxicity |

| Conditions | High-throughput screening and sensitive primary cell culture |

Reduces false-positive toxicity readouts and ensures high reproducibility across independent experimental replicates.

Metabolic Disease and Insulin Signaling Modeling

Due to its precise EC50 of 0.2566 μM and lack of osmotic toxicity compared to LiCl, CHIR 98024 is a highly suitable choice for studying glycogen synthase activation and glucose metabolism in skeletal muscle and hepatic cell models.

Neurodegenerative Disease Research

CHIR 98024 is highly effective in models of Alzheimer's and Parkinson's diseases for investigating tau phosphorylation and Wnt pathway modulation, leveraging its strict kinome selectivity over Cdc2 and ERK2 .

Cancer and Epigenetic Screening

Utilized as a highly selective chemical probe in oncology assays to dissect the role of GSK-3 dysregulation in tumor proliferation, where its >99% purity prevents off-target cell cycle interference and baseline cytotoxicity [REFS-1, REFS-2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Dates

2: Zajkowski T, Nieznanska H, Nieznanski K. Stabilization of microtubular cytoskeleton protects neurons from toxicity of N-terminal fragment of cytosolic prion protein. Biochim Biophys Acta. 2015 Oct;1853(10 Pt A):2228-39. doi: 10.1016/j.bbamcr.2015.07.002. Epub 2015 Jul 3. PubMed PMID: 26149502.

3: Lian X, Bao X, Al-Ahmad A, Liu J, Wu Y, Dong W, Dunn KK, Shusta EV, Palecek SP. Efficient differentiation of human pluripotent stem cells to endothelial progenitors via small-molecule activation of WNT signaling. Stem Cell Reports. 2014 Nov 11;3(5):804-16. doi: 10.1016/j.stemcr.2014.09.005. Epub 2014 Oct 9. Erratum in: Stem Cell Reports. 2015 Jan 13;4(1):170. PubMed PMID: 25418725; PubMed Central PMCID: PMC4235141.

4: Naujok O, Lentes J, Diekmann U, Davenport C, Lenzen S. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors. BMC Res Notes. 2014 Apr 29;7:273. doi: 10.1186/1756-0500-7-273. PubMed PMID: 24779365; PubMed Central PMCID: PMC4008422.

5: Guerrero F, Herencia C, Almadén Y, Martínez-Moreno JM, Montes de Oca A, Rodriguez-Ortiz ME, Diaz-Tocados JM, Canalejo A, Florio M, López I, Richards WG, Rodriguez M, Aguilera-Tejero E, Muñoz-Castañeda JR. TGF-β prevents phosphate-induced osteogenesis through inhibition of BMP and Wnt/β-catenin pathways. PLoS One. 2014 Feb 27;9(2):e89179. doi: 10.1371/journal.pone.0089179. eCollection 2014. Erratum in: PLoS One. 2014;9(6):e101910. PubMed PMID: 24586576; PubMed Central PMCID: PMC3937350.

6: Mao J, Hu X, Xiao Y, Yang C, Ding Y, Hou N, Wang J, Cheng H, Zhang X. Overnutrition stimulates intestinal epithelium proliferation through β-catenin signaling in obese mice. Diabetes. 2013 Nov;62(11):3736-46. doi: 10.2337/db13-0035. Epub 2013 Jul 24. PubMed PMID: 23884889; PubMed Central PMCID: PMC3806619.

7: Selenica ML, Jensen HS, Larsen AK, Pedersen ML, Helboe L, Leist M, Lotharius J. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation. Br J Pharmacol. 2007 Nov;152(6):959-79. Epub 2007 Oct 1. PubMed PMID: 17906685; PubMed Central PMCID: PMC2078230.

8: Ring DB, Johnson KW, Henriksen EJ, Nuss JM, Goff D, Kinnick TR, Ma ST, Reeder JW, Samuels I, Slabiak T, Wagman AS, Hammond ME, Harrison SD. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes. 2003 Mar;52(3):588-95. PubMed PMID: 12606497.